![molecular formula C14H18F2N6OS B6457058 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine CAS No. 2549029-05-0](/img/structure/B6457058.png)
4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine
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Overview
Description
4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine is a useful research compound. Its molecular formula is C14H18F2N6OS and its molecular weight is 356.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.12308672 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that the compound may have similar targets.
Mode of Action
They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may affect similar pathways.
Pharmacokinetics
Compounds bearing a cf2h group have been found to be better hydrogen-bond donors than their methylated analogues . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Related compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity . This suggests that the compound may have similar effects.
Biological Activity
The compound 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine is a novel derivative of the pyrimidine and thiadiazole classes, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine and thiadiazole precursors. The process may include:
- Formation of the Thiadaizole Ring : Utilizing thiosemicarbazides and appropriate carbonyl compounds.
- Piperazine Substitution : Introducing piperazine moieties to enhance biological activity.
- Fluorination : The difluoromethyl group is introduced to improve pharmacokinetic properties.
Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Antimicrobial Activity
Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to the target compound were evaluated against various bacterial strains, including:
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines such as:
Cell Line | GI50 Value (µM) |
---|---|
HOP 92 (Lung Cancer) | -6.49 |
HCC-2998 (Colon) | -5.31 |
PC-3 (Prostate) | -5.48 |
These values suggest that modifications at specific positions on the thiadiazole ring can enhance cytotoxicity .
Neuroprotective and Anticonvulsant Activities
Compounds containing the thiadiazole scaffold have been investigated for their neuroprotective properties. In particular, studies indicated that certain derivatives exhibited anticonvulsant activity in animal models, with mechanisms involving modulation of neurotransmitter systems . The presence of electron-withdrawing groups was found to enhance activity significantly.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to several structural features:
- Thiadiazole Ring : Essential for antimicrobial and anticancer activities due to its ability to interact with biological targets.
- Piperazine Moiety : Enhances solubility and bioavailability.
- Difluoromethyl Group : Improves metabolic stability and potency.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against multi-drug resistant bacterial strains, demonstrating that modifications at the piperazine position significantly increased antibacterial potency .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that introducing a methoxymethyl group at the thiadiazole position improved cytotoxic effects compared to unsubstituted analogs .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has shown that derivatives of thiadiazole, including those related to the compound , exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives possess potent antibacterial and antifungal activities. The incorporation of piperazine and difluoromethyl groups enhances the efficacy of these compounds against various pathogens .
1.2 Anticonvulsant Properties
Thiadiazole derivatives have been evaluated for their anticonvulsant activity. Compounds similar to 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine have shown promise in preclinical models for treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance anticonvulsant effects .
Pharmacological Applications
2.1 Carbonic Anhydrase Inhibition
The compound's structural features suggest potential as a carbonic anhydrase inhibitor. This enzyme plays a crucial role in various physiological processes, and its inhibition can lead to therapeutic effects in conditions like glaucoma and edema. Research indicates that thiadiazole derivatives are effective in inhibiting carbonic anhydrase activity, making them candidates for further pharmacological exploration .
2.2 Anticancer Activity
Thiadiazole compounds have been investigated for their anticancer properties. Studies reveal that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. The specific structural attributes of the compound may contribute to its potency against cancer cells .
Material Science Applications
3.1 Development of Novel Materials
The unique chemical structure of this compound makes it suitable for developing advanced materials with specific properties. Research is ongoing into its use in creating polymers and nanomaterials that can be employed in electronics and photonics due to their favorable electrical and optical characteristics .
Case Studies
Properties
IUPAC Name |
5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N6OS/c1-9-17-10(13(15)16)7-12(18-9)21-3-5-22(6-4-21)14-19-11(8-23-2)20-24-14/h7,13H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQJQIKSOIVWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)COC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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